molecular formula C15H20O9 B3035291 [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate CAS No. 31002-27-4

[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate

Cat. No.: B3035291
CAS No.: 31002-27-4
M. Wt: 344.31 g/mol
InChI Key: SSWOBGVMZQWPTN-VVSAWPALSA-N
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Description

[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate is a complex organic compound that features a glycoside structure. This compound is characterized by the presence of multiple hydroxyl groups and a benzoate ester, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with a glycoside precursor. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its glycoside structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals .

Biology

In biological research, this compound is studied for its potential role in cellular processes. The presence of multiple hydroxyl groups allows it to interact with various biomolecules, making it a candidate for studying enzyme-substrate interactions and cellular signaling pathways .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development. Researchers are exploring its use in designing drugs for treating diseases such as cancer and diabetes .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the benzoate ester can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate lies in its combination of a glycoside structure with a benzoate ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O9/c1-21-8-4-3-7(5-9(8)22-2)14(20)24-15-13(19)12(18)11(17)10(6-16)23-15/h3-5,10-13,15-19H,6H2,1-2H3/t10-,11-,12+,13-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWOBGVMZQWPTN-VVSAWPALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate
Reactant of Route 3
[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate
Reactant of Route 4
[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate
Reactant of Route 5
[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate
Reactant of Route 6
[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate

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